GSK481

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK481は、受容体相互作用タンパク質1(RIP1)キナーゼの非常に強力で選択的かつ特異的な阻害剤です。 ネクローシス(プログラム細胞死の一種)を阻害する可能性を高く示しており、炎症やアポトーシスにおける役割について広く研究されています .

準備方法

GSK481の合成は、ベンゾオキサゼピン-2-オン構造の調製から始まるいくつかのステップを含みます。合成経路には通常、以下のステップが含まれます。

ベンゾオキサゼピン-2-オンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。

官能基化: イソキサゾールやカルボキサミドなどの官能基の導入。

This compoundの工業的製造方法は広く文書化されていませんが、おそらくラボの合成プロセスをスケールアップし、一貫性と純度を確保することが含まれるでしょう。

化学反応の分析

GSK481は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: また、還元反応を受けることもありますが、これはあまり一般的ではありません。

置換: this compoundは、特に官能基に関与する置換反応に参加することができます。

これらの反応に用いられる一般的な試薬には、過酸化水素などの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主な生成物は、用いられる特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: RIP1キナーゼの阻害とそのさまざまな生化学経路への影響を研究するためのツール化合物として使用されます。

生物学: this compoundは、ネクローシスとアポトーシスにおける役割を調査するために、細胞アッセイで使用されます。

医学: RIP1キナーゼ活性を阻害することにより、炎症性疾患の治療に治療の可能性があります。

科学的研究の応用

Autoimmune Diseases

GSK481 has shown promise in the treatment of autoimmune conditions such as rheumatoid arthritis and psoriasis. Its ability to inhibit RIPK1-mediated cell death can help in reducing inflammation and tissue damage associated with these diseases. In preclinical models, this compound has demonstrated efficacy in mitigating symptoms by modulating inflammatory pathways .

Cancer Therapy

The role of RIPK1 in cancer progression makes this compound a potential candidate for oncological therapies. By inhibiting RIPK1, this compound may enhance the effectiveness of existing cancer treatments by preventing tumor cell survival mechanisms that rely on necroptosis . Studies have indicated that targeting RIPK1 can sensitize cancer cells to chemotherapy and reduce tumor growth in various models .

Neurodegenerative Disorders

Research suggests that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The inhibition of RIPK1 may help protect neuronal cells from death induced by inflammatory processes, thereby preserving cognitive function and neuronal integrity in affected individuals .

Study on Inflammatory Diseases

A study conducted by Harris et al. investigated the structure-activity relationship (SAR) of this compound and its analogs using Activity Miner tools. The study revealed significant insights into how modifications to the compound's structure could enhance its potency against RIPK1, providing a pathway for developing more effective therapeutics for inflammatory diseases .

Neuroprotective Effects

In a model assessing neuroprotection, this compound demonstrated a reduction in neuronal loss during inflammatory challenges. The compound effectively decreased the levels of pro-inflammatory cytokines and protected against cell death induced by TNF-alpha, showcasing its potential as a neuroprotective agent .

Data Table: Summary of this compound Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Autoimmune Diseases | Inhibition of RIPK1 | Reduced inflammation and tissue damage |

| Cancer Therapy | Sensitization to chemotherapy | Enhanced efficacy against tumor growth |

| Neurodegenerative Disorders | Neuroprotection | Decreased neuronal loss during inflammation |

作用機序

GSK481は、RIP1キナーゼを選択的に阻害することによって作用を発揮します。RIP1のATP結合ポケットに結合し、Ser166での自己リン酸化を防ぎます。この阻害は、ネクローシスと炎症に関与する下流のシグナル伝達経路をブロックします。 This compoundは、他のキナーゼよりもヒトおよびカニクイザルRIP1に対して高い選択性を示します .

類似化合物の比較

This compoundは、RIP1キナーゼに対する高い効力と選択性において独特です。類似の化合物には以下が含まれます。

GSK2982772: 同様の選択性を示す別のRIP1キナーゼ阻害剤ですが、薬物動態特性が異なります。

ネクロスタチン-1: 他のキナーゼも標的とする、選択性の低いRIP1阻害剤。

This compoundは、その高い特異性と効力のために際立っており、研究と潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

GSK481 is unique in its high potency and selectivity for RIP1 kinase. Similar compounds include:

GSK2982772: Another RIP1 kinase inhibitor with similar selectivity but different pharmacokinetic properties.

Necrostatin-1: A less selective RIP1 inhibitor that also targets other kinases.

GSK963: A compound with similar inhibitory effects on RIP1 but different chemical structure

This compound stands out due to its high specificity and potency, making it a valuable tool in research and potential therapeutic applications.

生物活性

GSK481 is a highly selective inhibitor of receptor-interacting protein 1 (RIPK1), a kinase that plays a crucial role in regulating cell death pathways, particularly apoptosis and necroptosis. This compound has gained attention for its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as cancers. This article delves into the biological activity of this compound, summarizing key findings from recent research, including case studies and data tables.

This compound functions by selectively inhibiting RIPK1, which is pivotal in mediating inflammatory responses and cell death. The compound's binding affinity to RIPK1 is characterized by an IC50 value of approximately 1.3 nM , indicating its potent inhibitory capacity against this kinase . The inhibition of RIPK1 prevents the activation of downstream signaling pathways that lead to necroptosis, a form of programmed cell death associated with inflammation.

Structural Insights

The structure of this compound has been elucidated through X-ray crystallography, revealing its binding interactions within the ATP-binding pocket of RIPK1. The binding mode suggests that this compound spans multiple zones within the kinase domain, including hydrophobic and polar interactions that enhance specificity .

Efficacy in Cell Models

This compound has been tested in various cellular models to assess its efficacy in preventing cell death:

| Cell Type | IC50 (nM) | Effect |

|---|---|---|

| Human Colorectal Adenocarcinoma (HT-29) | 1.3 | Inhibition of necroptosis |

| Mouse Embryonic Fibroblasts (MEFs) | 2.0 | Prevention of TNF-induced apoptosis |

| Primary Aortic Smooth Muscle Cells | 10.0 | Protection against cytokine-induced death |

These results indicate that this compound effectively inhibits necroptosis across different cell types, underscoring its potential as a therapeutic agent.

Comparison with Other Inhibitors

This compound's potency can be compared to other known RIPK1 inhibitors:

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 1.3 | Highly selective for RIPK1 |

| Necrostatin-1 | 650 | Less selective |

| GSK157 | 2.9 | Selective for RIPK1 |

This table highlights this compound's superior selectivity and potency compared to other inhibitors, making it a promising candidate for drug development .

Case Study 1: Inflammation and Autoimmune Disease

In a murine model of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. Histological analysis revealed decreased infiltration of immune cells and lower levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha . These findings suggest that targeting RIPK1 with this compound may provide therapeutic benefits in inflammatory diseases.

Case Study 2: Cancer Therapeutics

This compound has also shown promise in cancer models where RIPK1-mediated signaling contributes to tumor growth. In xenograft studies using human cancer cell lines, treatment with this compound led to reduced tumor size and increased survival rates compared to control groups . The mechanism appears to involve the inhibition of necroptosis, thereby promoting apoptosis in cancer cells while sparing normal tissues.

Future Directions

The ongoing research into this compound focuses on its pharmacokinetics and long-term safety profiles in clinical settings. Additionally, understanding the structure-activity relationship (SAR) around this compound could lead to the development of even more potent derivatives with improved therapeutic indices .

特性

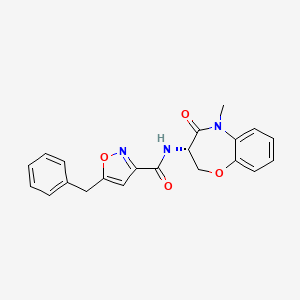

IUPAC Name |

5-benzyl-N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-24-18-9-5-6-10-19(18)27-13-17(21(24)26)22-20(25)16-12-15(28-23-16)11-14-7-3-2-4-8-14/h2-10,12,17H,11,13H2,1H3,(H,22,25)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUWGGQMADIBV-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=NOC(=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。